molecular formula C8H13NO3 B7934158 (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid

Cat. No.: B7934158
M. Wt: 171.19 g/mol
InChI Key: LNNRRNLGMOUZCT-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates for cyclopropanation . Conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclopropanation reactions yield cyclopropane derivatives, while oxidation and reduction reactions yield corresponding oxidized or reduced products.

Scientific Research Applications

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites of enzymes, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid apart is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.

Properties

IUPAC Name

(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNRRNLGMOUZCT-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.